4-[2-(Dimethylamino)ethyl]aniline, also known as N,N-Dimethyl-4-(2-aminoethyl)aniline, is an organic compound characterized by a dimethylamino group attached to a 4-aminobenzyl structure. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. Its chemical formula is CHN, and it has a molecular weight of approximately 176.26 g/mol. The compound exists primarily as a dihydrochloride salt in many applications, enhancing its solubility and stability in aqueous environments .
Currently, there is no extensive research available on the specific mechanism of action of 4-[2-(Dimethylamino)ethyl]aniline in biological systems.
These reactions enable the synthesis of diverse derivatives that may exhibit varied biological activities.
4-[2-(Dimethylamino)ethyl]aniline has been studied for its biological properties, particularly as an inhibitor of certain ion channels such as the Eag-1 potassium channel. This channel has implications in cancer biology, where its inhibition can lead to apoptosis in cancer cells. The compound's ability to modulate ion channel activity suggests potential therapeutic applications in oncology .
The synthesis of 4-[2-(Dimethylamino)ethyl]aniline can be achieved through several methods:
These methods allow for the production of the compound with varying degrees of yield and purity.
4-[2-(Dimethylamino)ethyl]aniline finds applications across various fields:
Studies have indicated that 4-[2-(Dimethylamino)ethyl]aniline interacts with various biological targets:
These interactions underscore its importance in both therapeutic and toxicological contexts.
Several compounds share structural similarities with 4-[2-(Dimethylamino)ethyl]aniline. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-(Dimethylamino)-1-propanamine | Similar dimethylamino group | More hydrophobic due to longer alkyl chain |
N,N-Dimethylethanolamine | Contains ethanolamine structure | Used primarily as a surfactant |
4-(Aminomethyl)pyridine | Contains a pyridine ring | Exhibits different biological activities |
2-(Dimethylamino)ethanol | Aliphatic amine with hydroxyl group | Solubility properties differ significantly |
The uniqueness of 4-[2-(Dimethylamino)ethyl]aniline lies in its specific combination of an aromatic amine and a dimethylamino group, which enhances its reactivity and biological activity compared to other similar compounds.
Irritant